molecular formula C17H21Cl2N3O B275811 {[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine

{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine

Cat. No.: B275811
M. Wt: 354.3 g/mol
InChI Key: UBOHJEKJOSDQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine is a complex organic compound that features a dichlorophenyl group, a furan ring, and a piperazine moiety

Properties

Molecular Formula

C17H21Cl2N3O

Molecular Weight

354.3 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-piperazin-1-ylethanamine

InChI

InChI=1S/C17H21Cl2N3O/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-21-7-10-22-8-5-20-6-9-22/h1-4,11,20-21H,5-10,12H2

InChI Key

UBOHJEKJOSDQPQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine typically involves the following steps:

    Formation of the furan ring: The furan ring is synthesized by reacting 2,5-dichlorobenzaldehyde with a suitable furan precursor under acidic conditions.

    Attachment of the piperazine moiety: The furan derivative is then reacted with piperazine in the presence of a base, such as sodium hydroxide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide
  • N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-ethoxyethanamine hydrochloride

Uniqueness

{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine is unique due to its combination of a dichlorophenyl group, a furan ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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